Cas no 41689-50-3 (aschantin)

aschantin 化学的及び物理的性質
名前と識別子
-
- aschantin
- ashantin
- Epiaschantin
- (+)-Epiaschantin
- AKOS040761681
- 41689-50-3
- HY-N7279
- FS-8833
- CHEMBL480876
- CS-0112941
- 1,3-Benzodioxole, 5-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, (1S,3aR,4S,6aR)-
- 1,3-Benzodioxole, 5-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- 5-((1S,3aR,4S,6aR)-4-(3,4,5-Trimethoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole
- ONDWGDNAFRAXCN-UHFFFAOYSA-N
- 5-[(4r)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1h,3h-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
- 1H,3H-Furo[3,4-c]furan, 3a.beta.,4,6,6a.beta.-tetrahydro-1.beta.-[3,4-(methylenedioxy)phenyl]-4.beta.-(3,4,5-trimethoxyphenyl)-
- (-)-Aschantin
- 5-[(4R)-4-(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
- NCI60_018635
- NSC-653384
- NSC653384
- 5-[4-(3,4,5-Trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
- 5-[(6R)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- DTXSID20961902
- (+)-epiaschantin
-
- インチ: InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1
- InChIKey: ONDWGDNAFRAXCN-YJPXFSGGSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
計算された属性
- せいみつぶんしりょう: 400.152
- どういたいしつりょう: 400.152
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.264
- ふってん: 525.8°C at 760 mmHg
- フラッシュポイント: 214.7°C
- 屈折率: 1.57
- じょうきあつ: 0.0±1.3 mmHg at 25°C
aschantin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
aschantin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81110-5 mg |
aschantin |
41689-50-3 | 5mg |
¥4000.0 | 2022-04-28 | ||
ChemFaces | CFN96901-5mg |
Epiaschantin |
41689-50-3 | >=98% | 5mg |
$368 | 2021-07-22 | |
TargetMol Chemicals | TN3964-1 ml * 10 mm |
Epiaschantin |
41689-50-3 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
ChemFaces | CFN96901-5mg |
Epiaschantin |
41689-50-3 | >=98% | 5mg |
$368 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81110-5mg |
aschantin |
41689-50-3 | ,98.5% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN3964-5 mg |
Epiaschantin |
41689-50-3 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3964-5 mg |
Epiaschantin |
41689-50-3 | 5mg |
¥4074.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3964-5mg |
Epiaschantin |
41689-50-3 | 5mg |
¥ 2760 | 2024-07-20 | ||
TargetMol Chemicals | TN3964-1 mL * 10 mM (in DMSO) |
Epiaschantin |
41689-50-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
A2B Chem LLC | AD28189-5mg |
Epiaschantin |
41689-50-3 | ≥98% | 5mg |
$851.00 | 2024-04-20 |
aschantin 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
aschantinに関する追加情報
Aschantin: A Promising Bioactive Compound in Biomedical Research
Aschantin, also known by its CAS Registry Number 41689-50-3, has garnered significant attention in the biomedical field due to its diverse pharmacological properties. Derived from natural sources, this compound has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Recent studies have highlighted the anti-cancer properties of Aschantin, particularly its ability to induce apoptosis in various cancer cell lines. For instance, a 2023 study published in Cancer Research demonstrated that Aschantin treatment led to significant reduction in tumor growth in mouse models of breast cancer. This effect was attributed to its modulation of the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells.
Beyond oncology, Aschantin has shown promising results in the realm of inflammation and immunomodulation. Preclinical trials have indicated that it possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.
Another area of active research is Aschantin's role in neuroprotection. Experimental models of Alzheimer's disease have shown that it can reduce oxidative stress and inflammation in the brain, thereby protecting neurons from damage. This makes it a potential candidate for developing new treatments against neurodegenerative disorders.
Recent advancements in drug delivery systems have also focused on enhancing the bioavailability of Aschantin. For example, researchers have explored the use of nanotechnology-based formulations to improve its solubility and targeting efficiency. These innovations are expected to pave the way for more effective therapeutic strategies.
Moreover, Aschantin has demonstrated synergistic effects when used in combination with conventional chemotherapy drugs. A 2023 clinical trial reported that co-administration of Aschantin with doxorubicin resulted in enhanced anti-tumor activity and reduced adverse effects, highlighting its potential as an adjuvant therapy.
As the biomedical community continues to unravel the full spectrum of Aschantin's therapeutic capabilities, it is poised to become a cornerstone in the development of next-generation medicines. Its unique combination of efficacy, safety, and versatility positions it as a highly promising compound for addressing some of the most challenging diseases facing modern medicine.
41689-50-3 (aschantin) 関連製品
- 1805552-58-2(Methyl 5-bromomethyl-3-chloro-2-cyanobenzoate)
- 2229455-97-2(1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 2138232-78-5(rac-5-[(2R,5S)-5-hydroxy-2-methylpiperidin-1-yl]furan-2-carbaldehyde)
- 838842-45-8((Z)-N,N-dimethyl-N'-(2-methylbenzenesulfonyl)benzenecarboximidamide)
- 2377036-13-8(1,1-Dimethylethyl 3-[[(5-chloro-2-pyrazinyl)carbonyl]amino]-1-pyrrolidinecarboxylate)
- 2177257-67-7(1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*)
- 2168849-07-6(3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylmethanesulfonamide)
- 1207030-19-0(2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}acetamide)
- 685850-58-2((2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide)
- 56428-91-2(1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-)




